N-phenyl-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-phenyl-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps One common route starts with the preparation of the 1,3,4-oxadiazole ring, which is then linked to the triazine ring through a sulfanyl bridge
Preparation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base.
Formation of the triazine ring: This involves the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Linking the oxadiazole and triazine rings: This step typically involves the use of thiol reagents to form the sulfanyl bridge.
Introduction of phenyl and pyridine groups: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-phenyl-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-phenyl-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific disease being targeted.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in having a pyridine ring but lacks the triazine and oxadiazole rings.
6-aryl-4-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)-5,6-dihydropyrimidine-2(1H)-thiones: Similar in having a heterocyclic ring system but different in the specific rings and functional groups present.
Properties
Molecular Formula |
C17H14N8OS |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-N-phenyl-6-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H14N8OS/c18-15-21-13(22-16(23-15)20-12-4-2-1-3-5-12)10-27-17-25-24-14(26-17)11-6-8-19-9-7-11/h1-9H,10H2,(H3,18,20,21,22,23) |
InChI Key |
ZXLPGNWDQGWBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(O3)C4=CC=NC=C4 |
Origin of Product |
United States |
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